molecular formula C11H8ClFN2O B15258254 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

Cat. No.: B15258254
M. Wt: 238.64 g/mol
InChI Key: KMDGMPMATMGHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-3-2-4-8(5-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

KMDGMPMATMGHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.